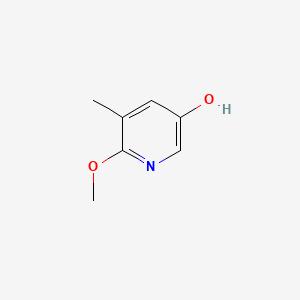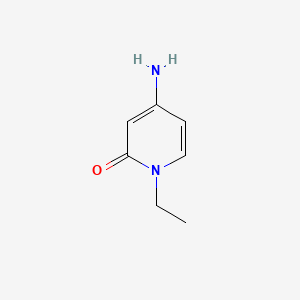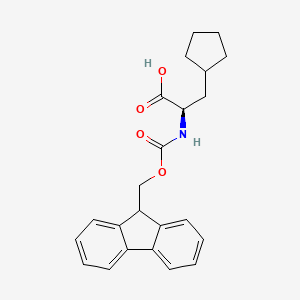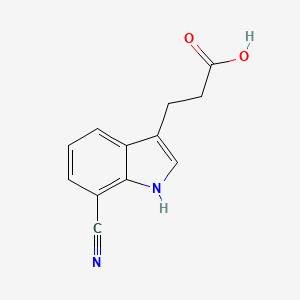![molecular formula C12H17BN2O6 B582326 [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid CAS No. 1217500-84-9](/img/structure/B582326.png)
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a nitrophenyl group, with an amino-tert-butoxy-oxoethyl group also attached to the boron atom.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids are used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is widely applied in the synthesis of various organic compounds .
- Methods of Application : The process involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium, which then undergoes reductive elimination to form the new carbon-carbon bond .
- Results or Outcomes : The Suzuki–Miyaura coupling is known for its mild and functional group tolerant reaction conditions, making it a versatile tool in organic synthesis . It’s also environmentally benign due to the stability and easy preparation of organoboron reagents .
Zukünftige Richtungen
The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.
Eigenschaften
CAS-Nummer |
1217500-84-9 |
|---|---|
Produktname |
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid |
Molekularformel |
C12H17BN2O6 |
Molekulargewicht |
296.086 |
IUPAC-Name |
[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |
InChI-Schlüssel |
KJQWYIINZGPHQC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
Synonyme |
2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



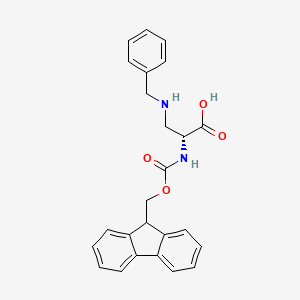
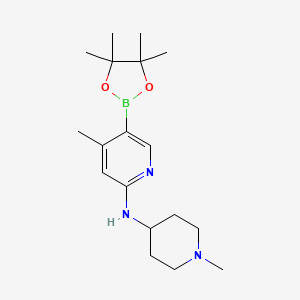
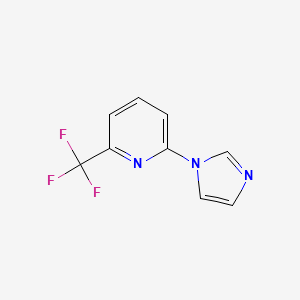
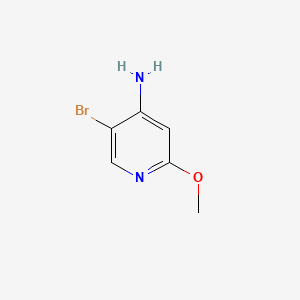
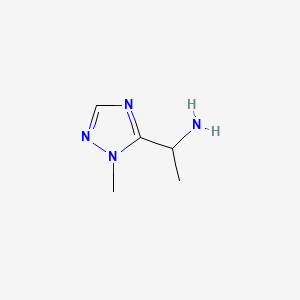
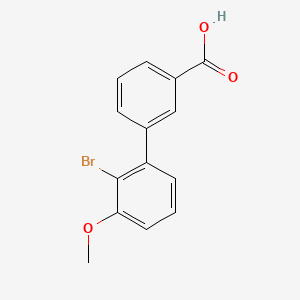
![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
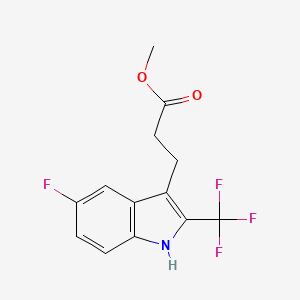
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)
